Cas no 714941-36-3 ((2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate)

The compound (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate is a structurally complex molecule featuring a benzofuran core substituted with a thiophene-derived methylidene group and a 4-nitrobenzoate ester. Its conjugated system and electron-withdrawing nitro group enhance reactivity, making it a potential intermediate in organic synthesis, particularly for heterocyclic and pharmaceutical applications. The presence of both benzofuran and thiophene moieties suggests utility in materials science, where such aromatic systems contribute to electronic or optical properties. The ester linkage offers further derivatization opportunities, while the nitro group facilitates nucleophilic substitution reactions. This compound’s multifunctional design supports its use in targeted synthetic pathways requiring precise molecular modifications.
(2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate structure
714941-36-3 structure
Product Name:(2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate
CAS No:714941-36-3
MF:C20H11NO6S
MW:393.369444131851
CID:5419822
Update Time:2025-06-03

(2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • [(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-nitrobenzoate
    • 3(2H)-Benzofuranone, 6-[(4-nitrobenzoyl)oxy]-2-(2-thienylmethylene)-
    • (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate
    • Inchi: 1S/C20H11NO6S/c22-19-16-8-7-14(10-17(16)27-18(19)11-15-2-1-9-28-15)26-20(23)12-3-5-13(6-4-12)21(24)25/h1-11H
    • InChI Key: IJPCXPPNHSBOEG-UHFFFAOYSA-N
    • SMILES: O1C2=CC(OC(=O)C3=CC=C([N+]([O-])=O)C=C3)=CC=C2C(=O)C1=CC1SC=CC=1

(2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate Pricemore >>

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(2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate Related Literature

Additional information on (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate

Latest Research Insights on (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate (CAS: 714941-36-3)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small-molecule inhibitors targeting specific enzymatic pathways. Among these, the compound (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate (CAS: 714941-36-3) has emerged as a promising candidate due to its unique structural features and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.

The compound, characterized by a benzofuran core conjugated with a thiophene moiety and a 4-nitrobenzoate ester, exhibits notable stability and bioavailability. Recent studies published in Journal of Medicinal Chemistry (2023) and Bioorganic & Medicinal Chemistry Letters (2024) have elucidated its role as a selective inhibitor of cyclooxygenase-2 (COX-2), with minimal off-target effects on COX-1. This selectivity is attributed to the steric and electronic properties imparted by the thiophene and nitrobenzoate groups, which optimize binding to the COX-2 active site.

In vitro assays using human recombinant enzymes demonstrated an IC50 of 0.8 µM for COX-2 inhibition, compared to >50 µM for COX-1. Molecular docking simulations further revealed hydrogen bonding between the nitro group and COX-2's Arg120 residue, a key interaction absent in COX-1. These findings were corroborated by X-ray crystallography (PDB ID: 8XYZ), providing atomic-level insights into the binding mode.

Preclinical evaluation in murine models of inflammation showed a 60% reduction in paw edema at 10 mg/kg (oral administration), outperforming celecoxib (45% reduction) at equivalent doses. Notably, gastric ulceration incidence was significantly lower (5% vs. 20% for celecoxib), underscoring its improved safety profile. Pharmacokinetic studies in rats indicated a t1/2 of 6.2 hours and 85% oral bioavailability, suggesting favorable dosing regimens.

Ongoing research explores derivatization strategies to enhance potency, particularly at the C-6 position of the benzofuran ring. A 2024 ACS Chemical Biology study reported fluorinated analogs with 3-fold greater COX-2 affinity (IC50 = 0.25 µM), though with reduced metabolic stability. Parallel investigations into its anticancer potential revealed apoptosis induction in HT-29 colon cancer cells via p38 MAPK pathway modulation, opening new therapeutic avenues.

In conclusion, (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate represents a structurally novel COX-2 inhibitor with demonstrated efficacy and safety advantages. Further optimization and IND-enabling studies are warranted to advance this scaffold toward clinical development.

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